molecular formula C29H24N4OS B303547 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide

2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide

Cat. No. B303547
M. Wt: 476.6 g/mol
InChI Key: SHMHVZYHUXOWCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide, also known as BMT-052, is a novel chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMT-052 belongs to the class of triazine-based compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has also been shown to have a low toxicity profile, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide in lab experiments is its low toxicity profile, which allows for higher concentrations to be used in experiments without causing significant harm to cells or animals. However, one limitation of using 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research and development of 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide. One future direction is to explore its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Another future direction is to improve its solubility in water, which would make it easier to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide and its potential interactions with other drugs.

Synthesis Methods

2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has been synthesized using various methods, including a one-pot reaction of 5,6-diamino-1,2,4-triazine, 4-methylphenyl isothiocyanate, and 1-naphthylacetic acid. The synthesis process involves the formation of a triazine ring, followed by the attachment of a 1-naphthylacetic acid moiety to the triazine ring through a sulfanyl linker.

Scientific Research Applications

2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and prostate cancer cells. Inflammation research has shown that 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

Product Name

2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide

Molecular Formula

C29H24N4OS

Molecular Weight

476.6 g/mol

IUPAC Name

2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C29H24N4OS/c1-19-10-14-22(15-11-19)27-28(23-16-12-20(2)13-17-23)32-33-29(31-27)35-18-26(34)30-25-9-5-7-21-6-3-4-8-24(21)25/h3-17H,18H2,1-2H3,(H,30,34)

InChI Key

SHMHVZYHUXOWCV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)C

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)C

Origin of Product

United States

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